Cas no 946210-18-0 (2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid)

2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 946210-18-0
- F2332-0397
- AKOS024640182
- 2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
- 2-((3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl)carbamoyl)benzoic acid
- 3-Pyridazinecarboxylic acid, 4-[(2-carboxybenzoyl)amino]-1-(4-fluorophenyl)-1,6-dihydro-6-oxo-, 3-ethyl ester
- 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid
-
- Inchi: 1S/C21H16FN3O6/c1-2-31-21(30)18-16(23-19(27)14-5-3-4-6-15(14)20(28)29)11-17(26)25(24-18)13-9-7-12(22)8-10-13/h3-11H,2H2,1H3,(H,23,27)(H,28,29)
- InChI Key: OEMATARNYHMVCS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C=C(C(C(=O)OCC)=N1)NC(C1C=CC=CC=1C(=O)O)=O)=O
Computed Properties
- Exact Mass: 425.10231340g/mol
- Monoisotopic Mass: 425.10231340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 803
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125Ų
- XLogP3: 2.9
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- pka: 3.44±0.36(Predicted)
2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2332-0397-15mg |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-20μmol |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-25mg |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-30mg |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-2μmol |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-10μmol |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-2mg |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-5mg |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-10mg |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2332-0397-3mg |
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid |
946210-18-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid Related Literature
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid
Recent Advances in the Study of 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid (CAS: 946210-18-0)
The compound 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid (CAS: 946210-18-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone core and benzoic acid moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of anti-inflammatory and anticancer activities.
One of the key advancements in the study of this compound is the development of more efficient synthetic routes. Researchers have reported a novel multi-step synthesis protocol that improves yield and purity, facilitating further pharmacological investigations. The optimized method involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the benzoic acid group. This approach has been instrumental in producing gram-scale quantities of the compound for preclinical studies.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid exhibits potent inhibitory effects on specific inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory drugs. Additionally, preliminary data indicate that the compound may also possess antiproliferative properties against certain cancer cell lines, although the exact mechanism of action remains under investigation.
Structural-activity relationship (SAR) studies have further elucidated the importance of the ethoxycarbonyl and 4-fluorophenyl groups in modulating the compound's biological activity. Modifications to these moieties have led to the identification of derivatives with enhanced potency and selectivity. For instance, replacing the ethoxycarbonyl group with a methoxycarbonyl group resulted in a derivative with improved COX-2 inhibition, while maintaining low cytotoxicity against normal cells.
Despite these promising findings, challenges remain in the development of 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid as a therapeutic agent. Issues such as poor solubility and metabolic stability need to be addressed through further structural optimization. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. Early results indicate that these approaches may significantly enhance the compound's bioavailability and therapeutic efficacy.
In conclusion, the ongoing research on 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid (CAS: 946210-18-0) highlights its potential as a versatile scaffold for drug development. The compound's unique structural features and promising biological activities make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in more complex disease models. With continued research, this compound may pave the way for the development of novel therapeutics targeting inflammation and cancer.
946210-18-0 (2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid) Related Products
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
